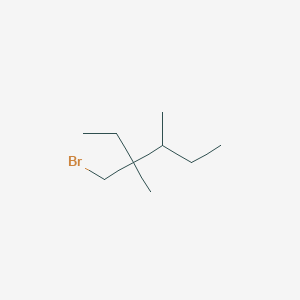
3-(Bromomethyl)-3,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3,4-dimethylhexane typically involves the bromination of 3,4-dimethylhexane. This can be achieved through the reaction of 3,4-dimethylhexane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride or chloroform.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and radical initiators in a controlled environment allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3,4-dimethylhexane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3,4-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets include nucleophiles and bases, which interact with the bromomethyl group to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3,4-dimethylhexane
- 3-(Iodomethyl)-3,4-dimethylhexane
- 3-(Hydroxymethyl)-3,4-dimethylhexane
Uniqueness
3-(Bromomethyl)-3,4-dimethylhexane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
BCHGAAPTGGVTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


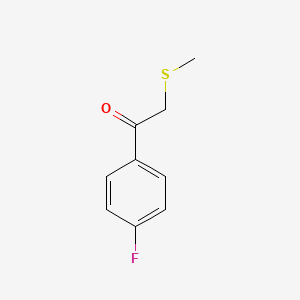
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
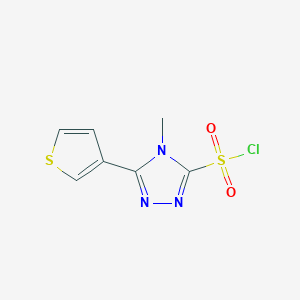
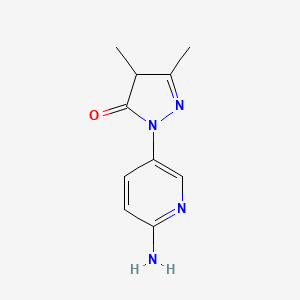
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
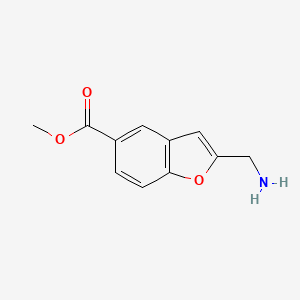
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)

![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
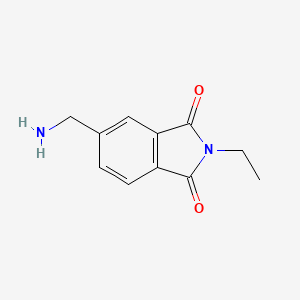
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)

